![molecular formula C16H8F4N4OS B286674 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286674.png)
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolo-thiadiazoles, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that it exerts its biological activities by targeting different signaling pathways. For example, it has been reported to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. Moreover, it has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting different signaling pathways. Moreover, it has also been reported to exhibit anti-inflammatory and anti-microbial properties. However, further studies are needed to fully understand its effects on different biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic properties. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a promising candidate for drug development. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to further investigate its mechanism of action and its effects on different biological systems. Moreover, it can also be used as a lead compound for drug development against different diseases such as cancer, inflammation, and infections. Furthermore, its potential toxicity and side effects need to be evaluated in preclinical studies before its use in clinical trials.
Synthesemethoden
The synthesis of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of triethylamine to form the corresponding 4-(2,3,4,5-tetrafluorophenyl)hydrazine. This intermediate is then reacted with 2-chloro-1,3-thiazole to give 3-(4-methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biological activities. Several studies have reported its anti-cancer properties against different cancer cell lines such as breast, colon, and lung cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting different signaling pathways. Moreover, it has also been reported to exhibit anti-inflammatory and anti-microbial properties.
Eigenschaften
Molekularformel |
C16H8F4N4OS |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8F4N4OS/c1-25-8-4-2-7(3-5-8)14-21-22-16-24(14)23-15(26-16)9-6-10(17)12(19)13(20)11(9)18/h2-6H,1H3 |
InChI-Schlüssel |
ZXXLBLHVCRUYMU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)
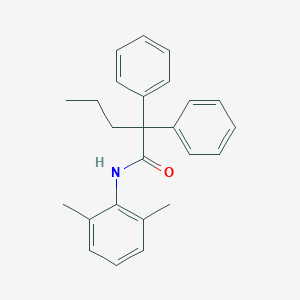

![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)
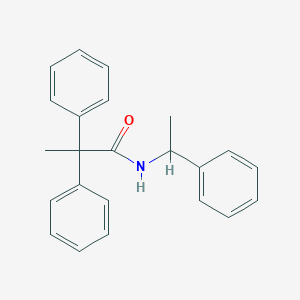
![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)
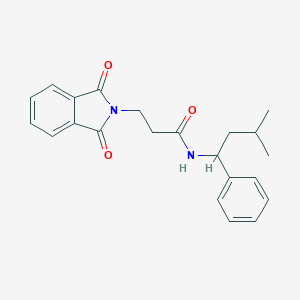

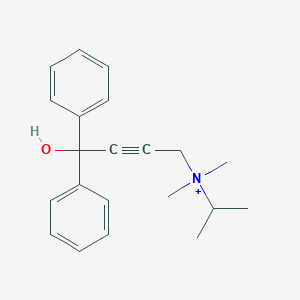
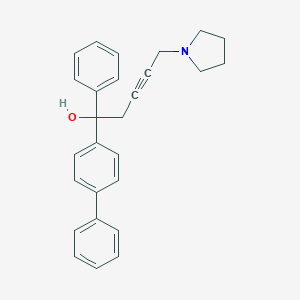
![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
